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Rhodium(II)trimethylacetateDimer

Cat. No.: B13158155
M. Wt: 610.3 g/mol
InChI Key: JBOOLEHRQNSRGU-UHFFFAOYSA-J
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Description

Significance of Rhodium(II) Carboxylate Dimers in Catalysis and Coordination Chemistry

Dirhodium(II) carboxylate complexes are a prominent and exceptionally diverse class of bimetallic compounds that have garnered significant interest in modern chemistry. mdpi.commdpi.com Their structure is characterized by a "paddlewheel" arrangement, where two rhodium atoms are bridged by four carboxylate ligands, creating a unique dirhodium core. mdpi.comchemrxiv.org This core features a rhodium-rhodium bond and two available axial coordination sites, which are crucial for their chemical reactivity. mdpi.comchemrxiv.org

In the realm of catalysis, these complexes are highly valued, particularly for their ability to facilitate transformations involving transient metal carbenes generated from diazo compounds. chemrxiv.orgnih.gov They are especially effective catalysts for a wide array of synthetically useful reactions, including C-H insertion, cyclopropanation, and ylide formation, often proceeding with high levels of chemo-, regio-, and stereoselectivity. mdpi.comchemrxiv.orgnih.gov The electronic properties and steric bulk of the bridging carboxylate ligands can be fine-tuned to control the catalyst's reactivity and selectivity, making them versatile tools for constructing complex organic molecules. nih.govmdpi.com

Beyond catalysis, their well-defined structures make them excellent building blocks for creating larger supramolecular assemblies. mdpi.com The axial sites can reversibly bind a variety of Lewis bases, an interaction that is often signaled by a distinct color change. chemrxiv.orgwikipedia.org This coordination chemistry is fundamental to their catalytic cycles and has been explored for applications in sensors and materials science. mdpi.com

Historical Context of Rhodium(II)trimethylacetate Dimer Research

The study of dirhodium(II) carboxylates dates back to the mid-20th century, with the preparation and characterization of the parent compound, rhodium(II) acetate (B1210297), being a key milestone in the 1960s. acs.org The discovery that these compounds could catalyze reactions of diazo compounds spurred extensive research into derivatives with different carboxylate ligands. wikipedia.org

Rhodium(II) trimethylacetate dimer, also known as rhodium(II) pivalate (B1233124) dimer, emerged as one of these important analogues. The bulky tert-butyl groups of the pivalate ligands confer distinct solubility and electronic properties compared to the simpler acetate derivative. While early research focused on the foundational rhodium(II) acetate, pivalate complexes have long been part of the evolution of this class of catalysts, recognized for their utility in tackling more challenging transformations. acs.org Specific research on the adducts of rhodium(II) pivalate with various nitrogen-containing ligands was being published by the late 1990s, indicating its established presence as a research chemical. acs.org The synthesis of the pivalate dimer itself often follows established ligand exchange procedures, starting from rhodium(II) acetate or by reacting a rhodium(III) salt with pivalic acid. mdpi.comacs.org

Scope and Research Focus on Rhodium(II)trimethylacetate Dimer

Current research on Rhodium(II) trimethylacetate dimer, [Rh₂(μ-O₂CCMe₃)₄], is focused on several key areas. A primary application is its use as a catalyst and as a benchmark compound for understanding the effects of sterically demanding ligands on the properties and reactivity of the dirhodium core.

A significant area of investigation is its coordination chemistry, specifically the formation of axial adducts. For example, detailed studies have been conducted on its reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), where the DBU ligands coordinate to the axial positions of the dimer. mdpi.com These studies employ techniques like single-crystal X-ray diffraction and NMR spectroscopy to precisely characterize the resulting structures and understand the nature of the rhodium-ligand bonding. mdpi.com

The compound also serves as a valuable precursor and model system in the development of more complex catalysts. acs.org By understanding the fundamental properties of the pivalate dimer, researchers can design new catalysts with tailored steric and electronic environments for highly selective organic transformations. nih.gov Its catalytic activity is also explored in specific contexts, such as in reactions involving p-quinones, where it forms unique chain complexes through ligation with both carbonyl oxygens and C=C double bonds.

Physicochemical Properties of Rhodium(II)trimethylacetate Dimer

The following table summarizes key physicochemical properties of the compound.

PropertyValueReferences
Synonyms Rhodium(II) pivalate dimer, Tetrakis(trimethylacetato)dirhodium, Tetrakis(neopentanoato)dirhodium cymitquimica.comtcichemicals.com
CAS Number 65545-21-3 cymitquimica.comnih.gov
Molecular Formula C₂₀H₃₆O₈Rh₂ cymitquimica.comnih.gov
Molecular Weight 610.31 g/mol cymitquimica.comnih.gov
Appearance Green to dark green powder or crystals cymitquimica.comtcichemicals.com

Detailed Research Findings: Structural Analysis

Recent research provides high-resolution structural data for adducts of Rhodium(II)trimethylacetate dimer. The analysis of these structures offers insight into the bonding and geometry of the dirhodium core.

CompoundRh-Rh Bond Length (Å)Rh-N Bond Length (Å)Reference
[Rh₂(μ-O₂CCMe₃)₄(DBU)₂] 2.4143(2)2.2587(10) mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O8Rh2 B13158155 Rhodium(II)trimethylacetateDimer

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H36O8Rh2

Molecular Weight

610.3 g/mol

IUPAC Name

pentanoate;rhodium(2+)

InChI

InChI=1S/4C5H10O2.2Rh/c4*1-2-3-4-5(6)7;;/h4*2-4H2,1H3,(H,6,7);;/q;;;;2*+2/p-4

InChI Key

JBOOLEHRQNSRGU-UHFFFAOYSA-J

Canonical SMILES

CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Rh+2].[Rh+2]

Origin of Product

United States

Synthetic Methodologies and Advanced Derivatization of Dirhodium Ii Trimethylacetate Dimers

Established Synthesis Routes for Rhodium(II)TrimethylacetateDimer

The synthesis of dirhodium(II) carboxylates, including the trimethylacetate dimer, is well-established, with several reliable methods available to chemists. These methods primarily revolve around ligand exchange reactions or direct synthesis from rhodium precursors.

Ligand Exchange and Direct Synthesis Approaches

Ligand Exchange: The most prevalent and straightforward method for synthesizing dirhodium(II) trimethylacetate is through ligand exchange with a pre-existing dirhodium(II) carboxylate, most commonly dirhodium(II) tetraacetate. nih.gov This process involves heating the acetate (B1210297) complex with an excess of trimethylacetic acid (pivalic acid). The reaction proceeds by substituting the acetate ligands with trimethylacetate ligands while preserving the core dirhodium(II) structure. nih.gov The equilibrium is driven towards the product by using an excess of the incoming carboxylic acid and often by removing the displaced acetic acid. A similar strategy can be employed starting with dirhodium(II) tetra(trifluoroacetate), which is known for its labile trifluoroacetate (B77799) groups, facilitating exchange.

Direct Synthesis from Rhodium(III) Precursors: A more direct, albeit often more complex, route starts from rhodium(III) salts, such as rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O). acs.org This approach involves the in-situ reduction of Rh(III) to Rh(II) in the presence of the carboxylate ligand. The reaction conditions, including the choice of solvent and the presence of additives, are crucial for achieving high yields and preventing over-reduction to rhodium(0). acs.org For instance, the use of inorganic additives like lithium carbonate can be beneficial in these reductive ligation reactions. acs.org

A typical laboratory-scale synthesis of a dirhodium(II) carboxylate adduct involves dissolving the dirhodium(II) carboxylate starting material in a suitable solvent like THF, followed by the addition of the desired ligand. mdpi.com For example, the synthesis of [Rh₂(μ-O₂CCH₃)₄(DBU)₂] is achieved by reacting dirhodium(II) tetraacetate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF. mdpi.com

Scalable Synthesis Protocols for Dirhodium(II) Carboxylates

The demand for dirhodium catalysts in industrial applications has spurred the development of scalable synthesis protocols. A key challenge in large-scale production is ensuring efficiency, cost-effectiveness, and process safety. Recent advancements have focused on optimizing the direct synthesis from rhodium(III) precursors. One notable development is a protocol that utilizes key inorganic additives to suppress the formation of rhodium(0) during the reductive ligation of RhCl₃·xH₂O. acs.org This method significantly reduces the required excess of the carboxylate ligand, making the process more atom-economical and cost-effective. acs.org The use of lithium chloride as an additive has been shown to enhance the yield and robustness of the process, likely by improving the solubility of the rhodium(III) precursor. acs.org

MethodStarting MaterialReagentsKey Features
Ligand Exchange Dirhodium(II) tetraacetateTrimethylacetic acidSimple, high-yielding, relies on pre-formed dirhodium core. nih.gov
Direct Synthesis Rhodium(III) chloride hydrateTrimethylacetic acid, reducing agent, additives (e.g., Li₂CO₃, LiCl)More direct, avoids pre-formation of another dirhodium carboxylate, scalable. acs.org

Targeted Derivatization Strategies for Modified Catalytic Activity

The catalytic properties of dirhodium(II) trimethylacetate dimer can be finely tuned by modifying its carboxylate ligands. These modifications can introduce chirality, alter the steric environment around the catalytic centers, or enable immobilization of the catalyst.

Synthesis of Chiral this compound Analogues

The synthesis of chiral dirhodium(II) carboxylates is a major focus in asymmetric catalysis. The general strategy involves ligand exchange with chiral carboxylic acids. nih.govnih.gov While trimethylacetic acid itself is achiral, chiral analogues can be created by replacing it with chiral carboxylates.

A prominent approach involves using N-protected amino acids as the chiral ligands. For example, chiral prolinate and tert-leucinate ligands have been successfully incorporated into the dirhodium framework, leading to highly effective catalysts for asymmetric C-H insertion and cyclopropanation reactions. nih.govmdpi.com The synthesis typically involves refluxing the achiral dirhodium(II) carboxylate with the desired chiral N-protected amino acid in a solvent like chlorobenzene, which facilitates the removal of the displaced carboxylic acid. nih.gov

The self-assembly of four C₁-symmetric ligands around the dirhodium core can generate catalysts with higher symmetry (C₂, C₄, or D₂), which can be advantageous in limiting the number of possible orientations for substrate binding. nih.govnih.gov

Introduction of Sterically Hindered or Electronically Tuned Carboxylate Ligands

The steric and electronic properties of the carboxylate ligands play a crucial role in determining the reactivity and selectivity of the dirhodium catalyst.

Sterically Hindered Ligands: Introducing bulky substituents on the carboxylate ligands can create a more sterically demanding environment around the rhodium centers. This steric hindrance can influence site-selectivity in C-H functionalization reactions, favoring insertion into less hindered C-H bonds. bohrium.comnih.gov For instance, dirhodium catalysts with bulky triarylcyclopropane carboxylate ligands have shown a preference for functionalizing primary C-H bonds. bohrium.comnih.gov The synthesis of these sterically demanding catalysts is typically achieved through ligand exchange with the corresponding bulky carboxylic acids. researchgate.net

Electronically Tuned Ligands: The electronic nature of the carboxylate ligand can be modified by introducing electron-withdrawing or electron-donating groups. Electron-withdrawing groups, such as trifluoromethyl groups in Rh₂(O₂CCF₃)₄, increase the electrophilicity of the rhodium centers, making the catalyst more reactive. nih.gov Conversely, electron-donating groups can decrease reactivity but may enhance selectivity in certain reactions. The electronic effects of different carboxylate ligands have been studied through linear free energy relationships, correlating catalyst performance with the electronic properties of the ligands. acs.orgacs.org These electronically tuned catalysts are also synthesized via ligand exchange. The incorporation of trifluoromethylated ligands has been observed to lead to significantly higher reaction rates in certain intramolecular cyclopropanation reactions. acs.org

Functionalization for Heterogenization and Material Integration (e.g., Coordination Polymers)

Immobilizing homogeneous catalysts like dirhodium(II) trimethylacetate onto solid supports offers significant advantages, including ease of separation and catalyst recycling. This process, known as heterogenization, can be achieved by functionalizing the carboxylate ligands.

Coordination Polymers and Metal-Organic Frameworks (MOFs): A powerful strategy for heterogenization is the use of dicarboxylic acids as bridging ligands to construct coordination polymers or MOFs. rsc.orgnih.govconsensus.app In this approach, the dirhodium paddlewheel unit acts as a building block, connected by organic linkers. The synthesis involves a ligand exchange reaction between a dirhodium(II) source, such as dirhodium(II) trifluoroacetate, and a chiral dicarboxylic acid. rsc.org This method has been used to create lamellar-structured coordination polymers that exhibit excellent catalytic activity and selectivity in asymmetric cyclopropanation reactions and can be recycled multiple times without significant loss of efficiency. rsc.orgnih.gov

Advanced Characterization Techniques for Synthetic Products

The comprehensive characterization of synthetic products, including the target compound Rhodium(II) trimethylacetate dimer and its derivatives, is crucial for confirming their identity, purity, and structural integrity. A suite of advanced analytical techniques is employed for this purpose, with spectroscopic and crystallographic methods being of paramount importance.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, UV-Vis, X-ray Absorption Spectroscopy for local order)

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of dirhodium(II) carboxylate complexes. Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and X-ray Absorption Spectroscopy (XAS) are among the most powerful tools for elucidating the complex features of these compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for characterizing diamagnetic rhodium(II) paddlewheel complexes in solution.

¹H NMR: The proton NMR spectrum of a derivative, the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) adduct of rhodium(II) pivalate (B1233124), [Rh₂(μ-O₂CCMe₃)₄(DBU)₂], shows a sharp singlet at 0.92 ppm in CDCl₃, which is assigned to the 36 equivalent protons of the four trimethylacetate (pivalate) ligands. mdpi.com The protons of the coordinated DBU ligands appear in the range of 1.71–3.73 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum of Rhodium(II) trimethylacetate dimer, also known as dirhodium tetrapivalate, has been reported with the following chemical shifts in CDCl₃: 27.6 ppm for the methyl carbons (CH₃), 40.7 ppm for the quaternary carbons (C(CH₃)₃), and 198.8 ppm for the carboxylate carbons (C=O). For the [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] adduct, the carboxylate carbon of the pivalate ligand appears at 197.62 ppm, while the methyl carbons of the pivalate groups show a strong signal at 27.99 ppm. mdpi.com The remaining carbon signals from the DBU ligand and the quaternary carbon of the pivalate are observed between 23.09–53.34 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Rhodium(II) Trimethylacetate Dimer and its DBU Adduct in CDCl₃

CompoundC=OC(CH₃)₃CH₃
Rhodium(II) trimethylacetate dimer198.840.727.6
[Rh₂(μ-O₂CCMe₃)₄(DBU)₂]197.62-27.99

UV-Visible (UV-Vis) Spectroscopy is employed to probe the electronic transitions within the dirhodium core. Dirhodium(II) paddlewheel complexes typically exhibit two characteristic absorption bands in the visible region. mdpi.com For the [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] adduct, these bands are observed. mdpi.com The lower energy band, often labeled as band A, is attributed to the π(Rh₂) → σ(Rh₂) electronic transition, which is the HOMO-LUMO transition in these complexes. mdpi.com The higher energy band, band B, appears in the blue region of the visible spectrum. mdpi.com The position of these bands can be sensitive to the nature of the axial ligands and the solvent environment. mdpi.com

Crystallographic Studies of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystallographic study for the parent Rhodium(II) trimethylacetate dimer was not found within the scope of this review, the crystal structure of its derivative, bis(1,8-diazabicyclo[5.4.0]undec-7-ene)tetrakis(μ-trimethylacetato)dirhodium(II), [Rh₂(μ-O₂CCMe₃)₄(DBU)₂], has been determined. mdpi.com

In this derivative, the DBU ligands coordinate to the axial positions of the dirhodium core through the imido-nitrogen atom. mdpi.com The crystal structure reveals a Rh-Rh bond distance of 2.4143(2) Å. mdpi.com This value is slightly longer than the Rh-Rh bond in the analogous rhodium(II) acetate DBU adduct (2.4108(3) Å), which can be attributed to the steric bulk of the trimethylacetate ligands. mdpi.com The Rh-N bond length in the pivalate adduct is 2.2587(10) Å. mdpi.com The four pivalate ligands bridge the two rhodium atoms, creating the characteristic paddlewheel structure. mdpi.com

The structural data from derivatives like the DBU adduct provide a reliable model for the core structure of the parent Rhodium(II) trimethylacetate dimer, illustrating the robust nature of the dirhodium tetracarboxylate framework.

Interactive Data Table: Selected Bond Lengths (Å) from the Crystal Structure of [Rh₂(μ-O₂CCMe₃)₄(DBU)₂]

BondLength (Å)
Rh-Rh2.4143(2)
Rh-N2.2587(10)

Coordination Chemistry of Rhodium Ii Trimethylacetatedimer

Axial Coordination Phenomena and Ligand Binding

The rhodium atoms in the dirhodium(II) core are coordinatively unsaturated, possessing vacant axial sites that readily interact with Lewis bases. wikipedia.orgchemrxiv.org This ability to bind axial ligands is a defining feature of the coordination chemistry of rhodium(II) carboxylates and is fundamental to their use in catalysis. The coordination is a reversible process, and the exchange of these ligands is typically fast on the NMR timescale. researchgate.net

The dirhodium(II) core acts as a Lewis acid, binding a wide array of Lewis bases at its axial positions. wikipedia.org The interaction strength and stoichiometry depend on the nature of the incoming ligand. Studies on analogous rhodium(II) carboxylates, such as rhodium(II) tetraacetate and rhodium(II) tetratrifluoroacetate, demonstrate that they form adducts with various amines. researchgate.net Spectroscopic and titration experiments have confirmed the sequential formation of both 1:1 and 2:1 adducts, where one or both axial sites of the dirhodium dimer are occupied by the ligand. researchgate.net The formation of these adducts can be observed through changes in UV-visible spectra, which show distinct bands for the unligated dimer, the 1:1 adduct, and the 2:1 adduct. researchgate.net

The coordination of stronger Lewis bases, like amines and phosphines, can displace weaker ones, such as ethers or water. wikipedia.org This behavior is exemplified by the synthesis of adducts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong amidine base. In these adducts, the DBU ligand coordinates to the axial site through its most basic imido-nitrogen atom. mdpi.com

Table 1: Adduct Formation with Dirhodium(II) Carboxylates

Lewis BaseDirhodium(II) ComplexAdduct Stoichiometry (Ligand:Dimer)Coordinating AtomReference
AminesRh₂(O₂CCH₃)₄ / Rh₂(O₂CCF₃)₄1:1 and 2:1N researchgate.net
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)Rh₂(O₂CCMe₃)₄2:1N (imido) mdpi.com
PyrazineRh₂(O₂CCMe₃)₄Polymeric AdductsN acs.org
WaterRh₂(O₂CCH₃)₄2:1O wikipedia.org
Alcohols, Ethers, KetonesRh₂(O₂CCF₃)₄1:1O researchgate.net

To exert greater control over the axial coordination environment, researchers have developed mixed-ligand paddlewheel complexes where a Lewis basic moiety is tethered to one of the bridging carboxylate ligands. nsf.gov This strategy ensures intramolecular coordination at one axial site while leaving the other available for catalysis. In one study, thioether groups were tethered to a benzoate (B1203000) ligand within a rhodium(II) acetate (B1210297) framework. nsf.gov This internal coordination was found to be crucial for achieving high yields and suppressing byproducts in cyclopropanation reactions, particularly with electron-deficient diazoacetates. nsf.gov The tether enforces a 1:1 axial coordination, preventing the formation of catalytically inert, doubly-ligated species that can occur when external ligands are used in large excess. nsf.gov

Axial ligand coordination directly perturbs the electronic structure of the dirhodium core, which in turn influences catalytic performance. chemrxiv.orgnsf.gov The binding of a ligand populates a vacant Rh-Rh σ* orbital, altering the energy levels of the frontier molecular orbitals. chemrxiv.org This change is observable in the UV-visible spectrum as a shift in the π(Rh₂) to σ(Rh₂) transition. mdpi.comnsf.gov Stronger σ-donating ligands cause a greater increase in the energy of the Rh-Rh σ* orbital, leading to a blue shift (higher energy) of this transition. nsf.gov

The electronic effects also manifest in the redox potential of the complex. The first oxidation of the Rh₂ dimer, corresponding to the removal of an electron from the Rh-Rh δ* orbital, is sensitive to axial ligation. nih.gov For instance, tethered thioether ligands, which have π-acceptor character in addition to being σ-donors, can make the complex more electrophilic, resulting in a higher redox potential compared to untethered analogues. nsf.gov Conversely, more electron-rich donors, like a thiomethyl group, can lower the redox potential. nsf.gov This modulation of the catalyst's electrophilicity is critical, as it correlates with reactivity and selectivity in transformations involving diazo compounds. nsf.gov

Table 2: Influence of Axial Ligands on Electronic Properties of Dirhodium(II) Complexes

Complex/Ligand SystemObserved EffectElectronic Property MeasuredReference
Tethered Thioether LigandsShift of π→σ transition to higher energyUV-vis Spectroscopy nsf.gov
Tethered Phenyl ThioetherHigher redox potential (870 mV) vs. control (834 mV)Cyclic Voltammetry nsf.gov
Tethered Methyl ThioetherLower redox potential (603 mV)Cyclic Voltammetry nsf.gov
Rhenium(I) Chromophores (Axial)First oxidation potential increases by ~45 mV per Re complex addedElectrochemistry nih.gov
AcetonitrileAssociation constant increases with electron-withdrawing groups on bridging ligandsUV-vis Spectroscopy nih.gov

Metal-Metal Bonding in Dirhodium(II) Core

The dirhodium(II) core is characterized by a direct, single Rh-Rh bond, a result of σ²π⁴δ²δ²π⁴ orbital interactions. researchgate.netresearchgate.net This metal-metal bond is a key structural feature of paddlewheel complexes. The Rh-Rh bond length is sensitive to the nature of both the bridging carboxylate ligands and, notably, the axially coordinated ligands. wikipedia.orgresearchgate.net For dirhodium(II) tetraacetate, the Rh-Rh bond length is approximately 2.39 Å. wikipedia.org In general, for paddlewheel complexes, this distance can vary between 2.38 and 2.52 Å. researchgate.net The coordination of axial ligands typically leads to a slight elongation of the Rh-Rh bond, a phenomenon known as the trans influence. chemrxiv.org For example, in the DBU adduct of rhodium(II) pivalate (B1233124), [Rh₂(μ-O₂CCMe₃)₄(DBU)₂], the Rh-Rh bond distance is 2.4143(2) Å. mdpi.com Computational studies indicate that the stretching vibration for the Rh(II)-Rh(II) bond should be found around 300 cm⁻¹ in the IR spectrum. researchgate.net

Table 3: Rh-Rh Bond Distances in Selected Dirhodium(II) Carboxylate Complexes

ComplexAxial Ligand (L)Rh-Rh Bond Length (Å)Reference
Rh₂(O₂CCH₃)₄L₂H₂O2.39 wikipedia.org
Rh₂(O₂CCH₃)₄Cl₂²⁻Cl⁻2.397 (1) researchgate.net
[Rh₂(μ-O₂CCH₃)₄(DBU)₂]DBU2.4108 (3) mdpi.com
[Rh₂(μ-O₂CCMe₃)₄(DBU)₂]DBU2.4143 (2) mdpi.com

Ligand Exchange Dynamics and Stoichiometry

Ligand exchange in dirhodium(II) complexes can occur at both the bridging and axial positions. The axial ligands are relatively labile, and their exchange is a key step in many catalytic cycles. wikipedia.org The stoichiometry of axial ligand binding is typically 1:1 or 2:1 (ligand:dimer), depending on the concentration and Lewis basicity of the ligand. researchgate.net

The bridging carboxylate ligands are more strongly bound but can also be exchanged. It has been shown that the acetate groups in rhodium(II) acetate can be replaced by other carboxylates, with the reactions proceeding in nearly quantitative yields. wikipedia.org This allows for the synthesis of a variety of dirhodium(II) carboxylates, including the trimethylacetate dimer, from a common precursor. In more aggressive environments, such as in reactions with proteins, the displacement of bridging acetate ligands and coordination of amino acid side chains (like aspartic acid) to the dirhodium center has been observed. nih.gov In some cases, the reaction can even lead to the breakdown of the dimeric unit itself. nih.gov

Postsynthetic Functionalization of Rhodium(II)-Based Frameworks

The well-defined coordination chemistry of the dirhodium paddlewheel unit makes it an excellent supermolecular building block (SBB) for constructing larger, porous materials like metal-organic polyhedra (MOPs) and metal-organic frameworks (MOFs). nih.govresearchgate.net A key advantage of these Rh(II)-based materials is the ability to perform postsynthetic modification by leveraging the reactivity of the axial coordination sites. researchgate.netnih.gov

Stable, cuboctahedral Rh-MOPs, constructed from 12 dirhodium paddlewheel units, possess 12 available axial sites on their exterior surface. researchgate.net These sites can be functionalized by coordinating various N-donor ligands. This postsynthetic functionalization allows for the precise engineering of the MOP's properties. For instance, coordinating amino acids can introduce chirality to the MOP surface, while attaching different functional groups can tune the hydrophilicity or hydrophobicity, thereby modulating the MOP's solubility in solvents ranging from dichloromethane (B109758) to water. nih.gov In addition to coordination chemistry at the axial rhodium sites, the organic linkers of the framework can also be functionalized through covalent chemistry. researchgate.netnih.gov It is anticipated that these two postsynthetic pathways—coordination and covalent—can be combined to create doubly-functionalized MOPs, incorporating up to 36 new molecules on their surface. nih.gov This approach opens pathways to engineer these nanoscale scaffolds for applications in catalysis, delivery, and sorption. nih.gov

Table 4: Examples of Postsynthetic Functionalization of Rh(II)-MOPs

Functional MoleculeModification TypeTarget SiteResulting Property/ApplicationReference
N-donor ligands (general)CoordinationAxial Rh(II) sitesIntroduction of new functionalities researchgate.net
Amino acidsCoordinationAxial Rh(II) sitesIntroduction of chirality nih.gov
Various ligandsCoordinationAxial Rh(II) sitesTuning of solubility (hydrophilicity/hydrophobicity) nih.gov
EstersCovalentOrganic linkersCovalent surface functionalization nih.gov
Polycarboxylate groupsCoordinative or CovalentMOP vertices or edgesUse of MOPs as building blocks for MOFs nih.gov

Mechanistic and Theoretical Investigations of Rhodium Ii Trimethylacetatedimer Catalysis

Computational Chemistry and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of rhodium-catalyzed reactions. nih.gov It allows for the examination of reaction pathways, the characterization of transient species, and the prediction of reaction outcomes, offering insights that are often difficult to obtain through experimental means alone. nih.govdntb.gov.uarsc.org

Elucidation of Reaction Intermediates (e.g., Rhodium-Carbene, Rhodium-Nitrene)

At the heart of many rhodium(II)-catalyzed transformations are highly reactive intermediates such as rhodium-carbenes and rhodium-nitrenes. nih.govprinceton.edu DFT calculations have been instrumental in characterizing these species, which are often too fleeting to be observed directly.

Rhodium-Carbene Intermediates: The formation of a rhodium-carbene is a key step in reactions involving diazo compounds. caltech.edu Computational studies have shown that these intermediates are electrophilic in nature. caltech.edunih.gov The reactivity and selectivity of these carbenes can be tuned by the electronic properties of both the carbene substituents and the carboxylate ligands on the rhodium catalyst. caltech.edu For instance, in the context of C-H functionalization, DFT calculations have helped to evaluate the compatibility of different metal catalysts and diazoalkanes. nih.gov

Rhodium-Nitrene Intermediates: Similarly, rhodium-nitrene intermediates are central to amination and amidation reactions. nih.goveurekalert.org DFT calculations have revealed that the nitrogen atom in the rhodium-nitrene species is electrophilic. nih.gov Recent breakthroughs have even allowed for the direct observation of a key rhodium-acylnitrenoid intermediate using photocrystallography, providing concrete evidence for what was long a postulated species. eurekalert.orgyoutube.com Computational analysis has further supported these findings by explaining the observed reactivity, such as the stepwise formation of new bonds. youtube.com Both singlet and triplet energy surfaces are often investigated in these studies, with findings suggesting that in some cases, a triplet stepwise pathway may be more favorable than a singlet concerted pathway for C-H amination. nih.gov

Transition State Analysis and Energy Profiles

Understanding the energy landscape of a catalytic reaction is crucial for predicting its feasibility and outcome. DFT calculations allow for the mapping of reaction energy profiles, including the identification and characterization of transition states. nih.gov

By analyzing the structures and energies of transition states, researchers can determine the rate-determining step of a reaction. For example, in some rhodium-catalyzed ring-opening reactions, DFT has shown the protonolysis step to be rate-determining, which differs from previous assumptions. dntb.gov.ua Furthermore, computational studies have been used to compare different potential catalytic cycles, such as Rh(I)/Rh(III) versus Rh(III)/Rh(V) cycles, to determine the most likely pathway. nih.gov

Prediction of Selectivity (Chemo-, Regio-, Diastereo-, Enantioselectivity)

DFT has proven to be an invaluable tool for predicting and explaining the various forms of selectivity observed in rhodium-catalyzed reactions. nih.gov

Chemoselectivity: DFT can explain why a catalyst favors one reaction type over another. For instance, in reactions involving chalcones and internal alkynes, DFT has been used to understand the chemoselectivity for the formation of Rh-C versus Rh-O bonds, which is governed by both steric and electronic factors. rsc.org

Regioselectivity: The prediction of which position on a molecule will react is a key application of DFT. In hydroformylation reactions, for example, DFT calculations have highlighted the importance of noncovalent interactions between the ligands and the substrate in determining the regioselectivity. acs.org Similarly, in the oxidative cyclization of chalcones, distortion-interaction analysis has shown that regioselectivity is influenced by steric effects during the alkyne insertion step. rsc.org

Enantioselectivity: For asymmetric catalysis, DFT can help to rationalize the observed enantiomeric excess. By modeling the transition states leading to different enantiomers, the energy differences can be correlated with the experimental outcomes. The structure of chiral dirhodium(II) carboxylate catalysts and the arrangement of their ligands play a crucial role in determining enantioselectivity. mdpi.com

Understanding Electronic and Steric Effects of Carboxylate Ligands

The carboxylate ligands in the rhodium(II) dimer are not merely spectators; they play a critical role in modulating the catalyst's reactivity and selectivity. nih.govnih.gov Both electronic and steric effects of these ligands have been investigated using computational methods.

Electronic Effects: The electron-donating or withdrawing nature of the carboxylate ligands influences the electrophilicity of the rhodium center and, consequently, the reactivity of the rhodium-carbene or -nitrene intermediate. acs.org For example, more electron-withdrawing ligands can lead to a more reactive catalyst.

Steric Effects: The steric bulk of the carboxylate ligands, such as the trimethylacetate groups, creates a specific chiral environment around the active site. nih.gov This steric hindrance can influence substrate approach and control selectivity. researchgate.net DFT studies have shown that steric pressure from the ligands can affect the energy barriers of key reaction steps, such as oxidative addition and migratory insertion. nih.gov In some cases, steric crowding can lead to a relief of strain in the transition state, thereby lowering the activation energy. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms and optimizing reaction conditions.

In-situ Spectroscopic Monitoring of Catalytic Cycles (e.g., HPIR)

To gain a real-time understanding of catalytic processes, in-situ spectroscopic techniques are employed. High-pressure infrared (HPIR) spectroscopy is a powerful method for observing the species present in the catalytic cycle under actual reaction conditions. rsc.org

By monitoring the changes in the vibrational spectra of the reactants, intermediates, and products, researchers can identify key catalytic species and follow their concentrations over time. rsc.orgnih.govresearchgate.net For example, in hydroformylation reactions, HPIR has been used to identify the dominant resting state of the catalyst and to observe the formation of various carbonyl and hydrido complexes. rsc.org Operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) coupled with mass spectrometry has also been used to investigate the influence of reactants on the catalyst surface and to identify the formation of intermediate species. rsc.orgnih.gov These in-situ studies provide invaluable data that can be correlated with computational models to build a comprehensive picture of the catalytic cycle. researchgate.net

Identification of Rate-Limiting Steps

The catalytic cycle of Rhodium(II)trimethylacetate dimer, like other dirhodium(II) carboxylates, in carbene transfer reactions is a multi-step process. The identification of the rate-limiting step is crucial for optimizing reaction conditions and catalyst design. Kinetic studies have revealed that the rate-determining step can vary depending on the nature of the diazo compound and the substrate.

In many rhodium(II) carboxylate-catalyzed reactions involving diazoketones, the generation of the rhodium carbenoid intermediate is suggested to be the rate-determining step. This is supported by the observation that the kinetic constants are similar for different reaction types (cyclopropanation, C-H insertion, etc.) with similar diazoketones, irrespective of the reacting partner's environment. nih.govacs.org This suggests that the initial formation of the reactive intermediate is the slowest part of the catalytic cycle.

The following table summarizes the identified rate-limiting steps in various rhodium(II)-catalyzed reactions.

Reaction TypeSubstrate/ReagentRate-Limiting StepSupporting Evidence
Carbenoid ReactionsDiazoketonesGeneration of rhodium carbenoidSimilar kinetic constants for different reactions nih.govacs.org
C-H FunctionalizationAryldiazoacetatesC-H functionalization/insertionKinetic studies under Michaelis-Menten conditions researchgate.net
Enamine HydrogenationEnaminesReductive eliminationDFT calculations acs.org
C-H AminationN-mesyloxycarbamatesC-H insertionKinetic and DFT studies acs.org

Influence of Additives and Solvent Effects

The efficiency and selectivity of catalysis by Rhodium(II)trimethylacetate dimer and related rhodium(II) carboxylates can be significantly influenced by the presence of additives and the choice of solvent.

Additives:

Lewis basic additives can have a profound impact on the catalytic activity. Aromatic hydrocarbons and other Lewis bases such as nitriles, ethers, and ketones can act as inhibitors in rhodium-catalyzed carbenoid reactions. acs.org This inhibition occurs through a mixed kinetic mechanism, where the additive can bind to both the free catalyst and the catalyst-substrate complex, effectively reducing the concentration of the active catalytic species. acs.org

Conversely, certain additives can be beneficial. For instance, in some C-H functionalization reactions, the addition of N,N'-dicyclohexylcarbodiimide (DCC) has been shown to enhance the reaction rate and efficiency, leading to higher turnover numbers. researchgate.net The presence of inorganic additives has also been noted to play a key role in the synthesis of rhodium(II) carboxylates themselves, by controlling the reduction rates of rhodium(III) precursors and stabilizing intermediates to prevent over-reduction. researchgate.netacs.org

Solvent Effects:

The solvent can play a multifaceted role in rhodium(II)-catalyzed reactions, influencing product distribution and reaction rates. In reactions of α-diazo-substituted amido esters, the choice of solvent can dramatically alter the reaction outcome. For example, using a non-polar solvent like hexane (B92381) with Rh₂(OAc)₄ can favor C-H insertion products, while a more polar solvent like dichloromethane (B109758) with a different rhodium carboxylate catalyst can lead to cyclopropanation products. rsc.org This highlights the solvent's role in modulating the reactivity and selectivity of the rhodium carbene intermediate.

Furthermore, the dissociation of solvent molecules from the axial coordination sites of the dirhodium(II) center can be a rate-limiting factor in certain processes, such as the formation of adducts with other ligands. nih.gov Strongly coordinating solvents can even lead to the de-metalation of certain ligand frameworks, highlighting the importance of solvent choice in maintaining the integrity of the catalytic system. nih.gov Acetic acid, a polar protic solvent, is often used in reactions involving carbocations and can act as both a solvent and a nucleophile. tcichemicals.com

The table below provides examples of the influence of additives and solvents on rhodium(II)-catalyzed reactions.

FactorExampleEffectReference
Additive Lewis Bases (nitriles, ethers)Inhibition of carbenoid reactions acs.org
Additive N,N'-dicyclohexylcarbodiimide (DCC)Enhanced rate in C-H functionalization researchgate.net
Solvent Hexane vs. DichloromethaneAltered product distribution (C-H insertion vs. cyclopropanation) rsc.org
Solvent Strongly coordinating solventsPotential for catalyst de-metalation nih.gov

Spectroscopic Characterization of Catalytic Intermediates

The direct observation and characterization of catalytic intermediates are paramount for a deep understanding of the reaction mechanism. In the context of Rhodium(II)trimethylacetate dimer catalysis, the key intermediates are highly reactive rhodium-carbene species. While their transient nature makes them challenging to study, various spectroscopic techniques have been successfully employed to gain insights into their structure and electronic properties.

A significant breakthrough was the direct spectroscopic characterization of a metastable dirhodium donor-acceptor carbene complex. nih.gov This intermediate, stable for an extended period at low temperatures, was thoroughly investigated using a combination of spectroscopic methods. nih.gov

Vibrational Spectroscopy: The Rh=C bond of the carbene intermediate has been characterized by vibrational spectroscopy, providing direct evidence for the double bond character. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these intermediates. The carbene carbon resonance in ¹³C NMR is typically highly deshielded, appearing significantly downfield. caltech.edu For example, in imidazolin-2-ylidenes, the carbene carbon signal appears between 236 and 244 ppm. acs.org The coordination of the carbene to the rhodium center can be observed through the splitting of the carbene signal into a doublet in ¹³C{¹H}-NMR due to coupling with the ¹⁰³Rh nucleus (I = 1/2), allowing for the differentiation between bound and free carbene species. nih.gov Adducts of rhodium(II) pivalate (B1233124) with 1,8-diazabicyclo[5.4.0]undec-7-ene have been characterized by ¹H and ¹³C NMR, showing characteristic shifts for the pivalate and DBU ligands. mdpi.com

UV-Visible Spectroscopy: UV-Vis spectroscopy is useful for monitoring the formation and reaction of rhodium complexes. Dirhodium(II) tetraacetate exhibits a characteristic broad absorption band around 584 nm in aqueous solution, which is attributed to the π(Rh₂⁴⁺) → σ(Rh₂⁴⁺) transition. researchgate.net Changes in this band upon reaction provide information about the transformation of the dirhodium core. researchgate.net Adducts of rhodium(II) pivalate show two common bands in their UV-Vis spectra: a lower energy band between 600-700 nm corresponding to the HOMO-LUMO transition (Rh₂(π) → Rh₂(σ)) and a higher energy band around 450 nm. mdpi.com

Extended X-ray Absorption Fine Structure (EXAFS): This technique has been used to determine the bond lengths and coordination environment of the rhodium centers in carbene intermediates, confirming the structural details of the Rh=C bond. nih.gov

The following table summarizes the spectroscopic techniques used to characterize rhodium(II) catalytic intermediates.

Spectroscopic TechniqueInformation ObtainedExample/Reference
Vibrational SpectroscopyCharacterization of the Rh=C bond nih.gov
¹³C NMR SpectroscopyIdentification of the deshielded carbene carbon acs.orgcaltech.edu
¹H and ¹³C NMR SpectroscopyCharacterization of ligand coordination and catalyst speciation nih.govmdpi.com
UV-Visible SpectroscopyMonitoring of the dirhodium core and electronic transitions researchgate.netmdpi.com
EXAFSDetermination of bond lengths and coordination geometry nih.gov

Advanced Applications and Future Research Directions

Applications in Complex Molecule Synthesis

The construction of complex molecules, particularly those with significant biological activity, often requires precise and efficient chemical methods. Dirhodium(II) carboxylate complexes, including the trimethylacetate dimer, are recognized for their exceptional catalytic properties in key bond-forming reactions. sigmaaldrich.commedchemexpress.com They are particularly valued for their ability to catalyze carbene and nitrene transfer reactions, which enables the direct functionalization of C-H bonds, cyclopropanation, and ylide formation with high levels of control. sigmaaldrich.comhhu.de

Rhodium(II) catalysts are instrumental in strategies aimed at the total synthesis of complex natural products and pharmaceuticals. sigmaaldrich.com Their ability to mediate C-H activation and functionalization reactions allows for the direct modification of molecular scaffolds, streamlining synthetic routes and providing access to complex structures that would be difficult to obtain through traditional methods. sigmaaldrich.commedchemexpress.com While Rhodium(II) acetate (B1210297) dimer is a well-documented catalyst for these purposes, the principles extend to other Rh(II) carboxylates like the trimethylacetate dimer. sigmaaldrich.com The functionalization of existing natural products and drug molecules using rhodium-based catalysts demonstrates the power of this approach in creating novel derivatives. hhu.de This late-stage functionalization is a powerful tool for modifying complex bioactive molecules to explore structure-activity relationships and develop new therapeutic agents.

Table 1: Key Rhodium(II)-Catalyzed Reactions in Complex Synthesis

Reaction TypeDescriptionRelevance to Complex Molecules
C-H Functionalization Direct conversion of a carbon-hydrogen bond to a carbon-carbon or carbon-heteroatom bond.Enables late-stage modification of complex scaffolds, reducing the need for lengthy de novo synthesis. sigmaaldrich.com
Cyclopropanation Formation of a three-membered carbocyclic ring from an alkene and a carbene precursor.Introduces conformational rigidity and unique biological properties into molecular structures. sigmaaldrich.comhhu.de
Nitrene Transfer Insertion of a nitrogen atom into a C-H bond (amination) or addition to an alkene (aziridination).A direct method for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals. rsc.org
Ylide Formation Generation of a reactive ylide intermediate, which can undergo subsequent rearrangements.Facilitates complex bond reorganizations, such as the cymitquimica.comtcichemicals.com-sigmatropic rearrangement to build quaternary carbon centers. nih.gov

Heterocyclic compounds are foundational structures in a vast number of pharmaceuticals and agrochemicals. Rhodium catalysis provides powerful and atom-economical methods for their synthesis. yale.edumdpi.com For instance, rhodium-catalyzed [2+2+2] cycloaddition reactions are used to assemble six-membered rings, including pyridines, from simple unsaturated precursors like alkynes and nitriles. mdpi.com

Furthermore, intramolecular C-H amination reactions catalyzed by rhodium(II) dimers serve as a direct pathway to nitrogen-containing heterocycles such as oxazolidinones. rsc.org The choice of rhodium catalyst and ligands can be tuned to control the reactivity and selectivity of these cyclization reactions. mdpi.com Research has demonstrated the synthesis of various heterocyclic systems, including pyridine-fused siloles and bicyclic nih.govhhu.detcichemicals.comtriazinones, using different rhodium catalytic systems, highlighting the versatility of rhodium in heterocyclic chemistry. yale.edunih.gov

The derivatization of existing bioactive molecules is a critical process in drug discovery, allowing for the fine-tuning of pharmacological properties. Rhodium(II)-catalyzed C-H functionalization is a particularly effective strategy for this purpose, as it allows for precise modifications to be made to a complex molecular framework in the later stages of a synthetic sequence. sigmaaldrich.commedchemexpress.com A rhodium(II)-based coordination polymer, which utilizes the fundamental paddlewheel structure, has been successfully employed for the functionalization of natural products and existing drug molecules through carbene transfer reactions. hhu.de This approach enables the creation of diverse molecular libraries from a common bioactive core, accelerating the discovery of new and improved therapeutic candidates.

Development of Heterogeneous and Recyclable Catalytic Systems

Given the high cost and low natural abundance of rhodium, developing methods to recover and reuse these catalysts is a primary goal in sustainable chemistry. hhu.de Research efforts are increasingly directed towards creating heterogeneous and recyclable catalytic systems based on Rhodium(II)trimethylacetate dimer and related complexes.

One common approach to creating a recyclable catalyst is to immobilize a homogeneous catalyst onto a solid support. hhu.de This involves grafting the Rhodium(II)trimethylacetate dimer onto materials such as polymers or silica. The resulting heterogeneous catalyst can be easily separated from the reaction mixture by filtration and reused in subsequent catalytic cycles. While effective, this method can sometimes suffer from leaching of the metal into the solution or reduced catalytic activity compared to its homogeneous counterpart.

A more advanced approach involves the design of coordination polymers (CPs) or metal-organic frameworks (MOFs) where the rhodium(II) paddlewheel unit is an integral part of the extended solid-state structure. hhu.de These materials are synthesized by a ligand exchange process, where the trimethylacetate (pivalate) ligands of the dimer are partially or fully replaced by bifunctional organic linkers, such as dicarboxylates, to form a stable, porous framework. hhu.de

A recently developed Rh(II)-based coordination polymer (Rh-CP) serves as a robust, heterogeneous, and recyclable catalyst for carbene transfer reactions. hhu.de This material retains the essential paddlewheel structure necessary for catalysis while providing the benefits of a solid catalyst. hhu.de Studies have shown that such Rh-CPs can be used for various reactions, including cyclopropanation and C-H functionalization, with high efficiency. hhu.de The catalyst can be recovered by simple filtration and reused for multiple cycles, sometimes with an observed increase in activity in initial cycles, potentially due to a reduction in particle size that increases the active surface area. hhu.de

Table 2: Performance of a Recyclable Rhodium(II)-Based Coordination Polymer (Rh-CP) in a Model Cyclopropanation Reaction hhu.de

Catalytic CycleCatalyst RecoveryProduct Yield
190%93%
287%93%
381%94%
474%95%
530%76%

Data derived from a study on a Rh(II)-based coordination polymer in the cyclopropanation of styrene (B11656) with ethyl diazoacetate. hhu.de

This strategy of integrating the catalytic unit directly into a coordination polymer framework represents a significant step forward in creating durable and highly active recyclable rhodium catalysts. hhu.de

Catalyst Design Principles and Structure-Activity Relationships

The catalytic prowess of Rhodium(II) trimethylacetate dimer, and dirhodium(II) carboxylates in general, is intricately linked to the relationship between their structure and catalytic activity. A fundamental principle in designing these catalysts is the manipulation of the ligand architecture to control the reaction's outcome. The dirhodium core, bridged by four carboxylate ligands, creates a "paddlewheel" structure with two axial sites where substrate binding and the key catalytic steps occur. The nature of the bridging carboxylate ligands profoundly influences the steric and electronic environment of these axial sites, thereby dictating the catalyst's reactivity and selectivity.

A key design element revolves around the symmetry of the dirhodium tetracarboxylate core. An achiral dirhodium tetracarboxylate with four identical, freely rotating ligands possesses D4h symmetry. However, by introducing chiral ligands with bulky substituents, these groups are forced to orient themselves on the top (α) or bottom (β) faces of the catalyst. This directed orientation can lead to complexes with higher symmetries like C2, C4, or D2, which are crucial for creating a well-defined chiral pocket around the active site. nih.gov This chiral environment is essential for enantioselective transformations.

The quest for higher selectivity and efficiency in rhodium-catalyzed reactions has spurred significant innovation in ligand design. By systematically modifying the carboxylate ligands, researchers can fine-tune the catalyst's properties to suit specific transformations.

Key Ligand Design Strategies:

Chiral Ligands from Amino Acids: A highly successful strategy involves using chiral ligands derived from amino acids. The inherent chirality of the amino acid is transferred to the catalyst, creating an asymmetric environment. For instance, dirhodium(II) tetracarboxylates derived from (S)-amino acids have been developed where the steric influence of the catalyst is tailored by modifying the N-heterocyclic tether of the ligand. nih.gov This approach has led to catalysts with exceptional selectivity in cyclopropanation reactions. nih.gov

Steric Bulk for Site-Selectivity: Increasing the steric bulk of the ligands is a powerful tool for controlling site-selectivity in C-H functionalization reactions. Bulky ligands can effectively shield certain C-H bonds while leaving others more accessible to the reactive rhodium-carbene intermediate. This has been a major breakthrough in moving from substrate-controlled reactions to catalyst-controlled C-H functionalization. nih.gov For example, catalysts with bulky triphenylcyclopropane carboxylate (TPCP) ligands are sterically crowded and have shown excellent performance in directing C-H functionalization to less hindered positions. nih.gov

Symmetry and Ligand Arrangement: The spatial arrangement of the chiral ligands around the dirhodium core is critical for enantioselectivity. It is generally accepted that the bulky "blocking" groups of the ligands can be arranged in "up" (α) or "down" (β) positions. Different arrangements (e.g., α,α,α,α, α,α,β,β, or α,β,α,β) result in catalysts with different symmetries (C4, C2, and D2 respectively) and, consequently, different chiral pockets. mdpi.com The exceptional enantioselectivity of some catalysts, like Rh₂(S-DOSP)₄, is attributed to a favored α,β,α,β-arrangement which creates two equivalent rhodium active sites with well-defined steric hindrance. mdpi.com

Electronic Tuning: The electronic properties of the ligands also play a crucial role. Electron-withdrawing groups on the carboxylate ligands can increase the Lewis acidity of the rhodium center, which can enhance its reactivity towards diazo compounds. Conversely, electron-donating groups can modulate the reactivity in other ways. The interplay of steric and electronic effects is complex, and rational tuning of these properties is a key avenue for developing superior catalysts. researchgate.netresearchgate.net

The following table provides examples of how different ligand designs in dirhodium(II) catalysts influence their application and selectivity.

Catalyst FamilyLigand Design PrincipleApplication ExampleSelectivity Enhancement
Rh₂(S-PTTL)₄ Chiral ligands from (S)-tert-leucine with a phthaloyl group.Asymmetric cyclopropanationHigh enantioselectivity (up to >99% ee) due to tailored steric influence. nih.gov
Rh₂(S-PTAD)₄ Chiral ligands from l-adamantylglycine.Asymmetric cyclopropanation of α-diazobenzylphosphonateSuperior enantioselectivity compared to less bulky analogues. mdpi.com
Rh₂(p-BrTPCP)₄ Bulky 1,2,2-triarylcyclopropanecarboxylate ligands.Site-selective C-H functionalizationHigh site-selectivity by sterically directing the reaction to specific C-H bonds. nih.gov
Chiral Rhodium(II) Carboxamides Ligands with two nitrogen-rhodium bonds in a cis geometry.Enantioselective intermolecular cyclopropanationA different class of ligands that are effective for enantioselective transformations. uu.nl

The carboxylate scaffold, which forms the bridging framework of the dirhodium paddlewheel complex, is not merely a passive structural element. It actively participates in modulating the catalyst's reactivity through a combination of steric and electronic effects. The trimethylacetate (pivalate) ligands in Rhodium(II) trimethylacetate dimer are a case in point.

The tert-butyl groups of the pivalate (B1233124) ligands are sterically demanding. This bulk can influence the trajectory of incoming substrates and can play a role in the stability of the catalyst. In reactions involving the formation of rhodium-carbene intermediates, the steric environment created by the carboxylate ligands is crucial in controlling the stereoselectivity of the subsequent reaction, such as cyclopropanation or C-H insertion. nih.gov

Furthermore, the electronic nature of the carboxylate ligand influences the electron density at the dirhodium core. mdpi.com This, in turn, affects the reactivity of the catalyst. For example, dirhodium-catalyzed C-H amination is thought to proceed through a Rh₂-nitrene intermediate, which can exist in either a Rh₂(II,II) or Rh₂(II,III) redox state. The nature of the carboxylate ligand can influence the stability and reactivity of these intermediates. nih.gov

The carboxylate scaffold is also dynamic. The ligands can be conformationally mobile, allowing the catalyst to adapt its shape to a certain extent to accommodate different substrates. mdpi.com This flexibility, combined with the steric and electronic influences, makes the carboxylate scaffold a versatile tool for fine-tuning the reactivity of the dirhodium center.

The table below summarizes the key roles of the carboxylate scaffold in dirhodium(II) catalysts.

Feature of Carboxylate ScaffoldInfluence on ReactivityExample
Steric Bulk Controls site-selectivity and stereoselectivity.Bulky ligands favor C-H functionalization at less crowded sites. nih.gov
Electronic Properties Modulates the Lewis acidity of the rhodium centers and the reactivity of intermediates.Electron-withdrawing groups can enhance reactivity towards diazo compounds. researchgate.net
Symmetry and Chirality Creates a chiral environment for enantioselective catalysis.Chiral ligands derived from amino acids induce high enantioselectivity. nih.gov
Conformational Flexibility Allows the catalyst to adapt to different substrates.The catalyst may adopt different conformations during catalysis than in its solid state. mdpi.com

Emerging Applications and Unexplored Reactivities

While Rhodium(II) trimethylacetate dimer and its analogues are well-established catalysts for cyclopropanation and C-H insertion reactions, ongoing research continues to uncover new applications and explore previously untapped reactivities. These emerging areas promise to expand the synthetic utility of this versatile catalyst.

One exciting new frontier is the use of dirhodium(II) catalysts in reactions involving carbon dioxide (CO₂). Recently, a method for the Rh(II)-catalyzed carboxylation of the inert C-H bonds of ferrocenes using CO₂ as a C1 feedstock has been reported. rsc.org This reaction produces ferrocene-containing lactones, which are valuable structures in medicinal chemistry and materials science. This represents a significant step towards the utilization of CO₂ in the synthesis of complex molecules. rsc.org

Another area of growing interest is the synthesis of axially chiral biaryls. A novel dirhodium(II)/phosphine (B1218219) catalytic system has been developed for the asymmetric arylation of phenanthrene-9,10-diones. acs.org In this system, both the axial phosphine ligand and the bridging carboxylate ligands are crucial for achieving high enantioselectivity. This work opens up new possibilities for using dirhodium catalysts in the construction of atropisomeric compounds. acs.org

The catalytic potential of dirhodium complexes in nitrene transfer reactions is also being increasingly explored. Dirhodium-catalyzed C-H amination, for instance, provides a direct route to valuable amine-containing molecules. nih.gov Research in this area focuses on understanding the electronic structure of the key rhodium-nitrene intermediates and designing catalysts with enhanced reactivity and selectivity for these transformations. nih.govnih.gov

Furthermore, the development of heterogeneous and recyclable dirhodium catalysts is a significant trend. Rhodium(II)-based coordination polymers have been shown to be effective heterogeneous catalysts for a range of carbene transfer reactions. rsc.org These catalysts can be easily recovered and reused, which is a key advantage for large-scale applications and sustainable synthesis. rsc.orgrsc.org

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and the demand for more efficient and safer chemical processes are driving the integration of catalysis with continuous flow technologies. Rhodium(II) trimethylacetate dimer and related catalysts are well-suited for this transition due to their high catalytic efficiency and stability.

A major advantage of flow chemistry is the ability to handle hazardous reagents and intermediates safely. Diazo compounds, which are common precursors for rhodium-carbene intermediates, are often energetic and potentially explosive. Generating and consuming these compounds in situ in a continuous flow reactor significantly mitigates the risks associated with their accumulation on a large scale. nih.gov This has greatly improved the safety and scalability of rhodium-catalyzed reactions involving diazo compounds.

Immobilization of dirhodium catalysts on solid supports is another key strategy for their use in flow chemistry. Immobilized catalysts can be packed into a column or reactor bed, allowing for continuous processing of the reaction mixture. This approach facilitates catalyst separation and recycling, reduces metal contamination in the product, and can lead to very high total turnover numbers for the catalyst. nih.gov For example, an optimized immobilization strategy for dirhodium(II) carboxylate catalysts has been successfully implemented in a packed-bed flow reactor for C-H functionalization reactions. nih.gov

The development of novel synthetic methods that utilize renewable feedstocks and minimize waste is also a key aspect of sustainable chemistry. The aforementioned Rh(II)-catalyzed carboxylation of ferrocenes with CO₂ is a prime example of this, as it utilizes a greenhouse gas as a building block for complex molecules. rsc.org Additionally, the use of mechanochemistry for the synthesis of monomers, which can then be used in polymerizations, represents another green and sustainable approach. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.